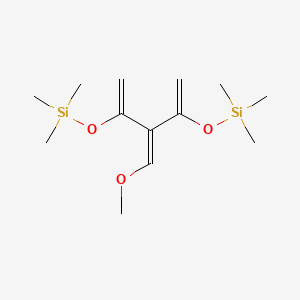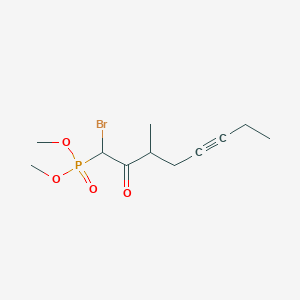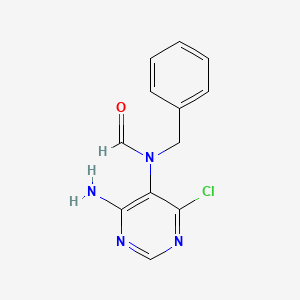![molecular formula C10H7N3O5 B14370521 2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate CAS No. 90072-73-4](/img/structure/B14370521.png)
2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group, a methoxycarbonyl group, and a nitrophenyl group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate typically involves the diazotization of an appropriate aromatic amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to maintain the diazonium salt’s stability and prevent decomposition. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base (e.g., NaOH) to facilitate the reaction.
Reduction Reactions: Reducing agents such as hydrogen gas (H₂) with a catalyst (e.g., Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo compounds with extended conjugation and vibrant colors.
Reduction Reactions: Amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the reaction it undergoes. For example:
Substitution Reactions: The diazonium group acts as a leaving group, facilitating nucleophilic attack.
Coupling Reactions: The diazonium group reacts with electron-rich aromatic compounds to form azo bonds.
Reduction Reactions: The nitro group undergoes electron transfer to form an amino group.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate
- 2-Diazonio-1-[2-(methoxycarbonyl)pyridin-3-yl]ethen-1-olate
- 2-Diazonio-5-(methoxycarbonyl)-3-oxo-1-cyclohexen-1-olate
Uniqueness
2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in applications requiring precise chemical modifications and functionalizations.
Propiedades
Número CAS |
90072-73-4 |
|---|---|
Fórmula molecular |
C10H7N3O5 |
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
methyl 2-(2-diazoacetyl)-4-nitrobenzoate |
InChI |
InChI=1S/C10H7N3O5/c1-18-10(15)7-3-2-6(13(16)17)4-8(7)9(14)5-12-11/h2-5H,1H3 |
Clave InChI |
VLIZASHGVZIRJU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)

![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)




![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)



![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
